Diisooctyl 3,3'-thiobispropionate

Description

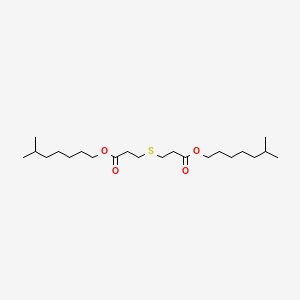

Diisooctyl 3,3'-thiobispropionate (CAS 26655-40-3) is a sulfur-containing antioxidant widely used in polymer stabilization. Its chemical structure consists of a 3,3'-thiobispropionic acid backbone esterified with two isooctyl (branched C8) groups. This compound acts as a secondary antioxidant, effectively scavenging free radicals and preventing oxidative degradation in polyolefins, rubbers, and other industrial materials . Its branched alkyl chains enhance compatibility with non-polar polymers, reducing migration rates and improving long-term stability.

Properties

CAS No. |

26655-40-3 |

|---|---|

Molecular Formula |

C22H42O4S |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

6-methylheptyl 3-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylpropanoate |

InChI |

InChI=1S/C22H42O4S/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |

InChI Key |

VDZNRBPIVGKYDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCSCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Acid used | 3,3'-Thiobispropionic acid | Purity critical for yield |

| Alcohol used | Isooctyl alcohol | Molar ratio alcohol:acid = 2:1 to 6:1 (preferably 2.5:1 to 5:1) |

| Catalyst type | Bulk catalyst containing Si, Sn, O | Catalyst contains Sn-O-Si bonds; valence of Sn divalent or tetravalent |

| Catalyst amount | 0.1% to 10% of total reactants mass | Preferably 0.5% to 5% |

| Reaction temperature | Reflux temperature (~130-150°C typical for isooctyl alcohol) | Maintained under inert atmosphere (e.g., nitrogen) |

| Reaction time | 2 to 10 hours | Preferably 3 to 5 hours |

| Atmosphere | Inert gas (Nitrogen or Argon) | Protects catalyst and reaction from oxidation |

| Water removal | Continuous removal during reaction | Drives esterification equilibrium |

Preparation of Catalyst

The catalyst preparation involves:

- Coprecipitation of silicon, tin, and oxygen compounds.

- Aging the precipitate in water for 0.1 to 8 hours at 25°C to 70°C.

- Filtration and washing of the precipitate.

- Heat treatment at 80°C to 600°C (preferably 250°C to 350°C) under inert gas for 2 to 5 hours.

This process yields a bulk catalyst with a silicon to tin molar ratio of 0.8 to 6 (preferably 1.5 to 5) and tin content of 23% to 65% by mass (preferably 26% to 53%).

Stepwise Preparation Procedure

Esterification Reaction

- Charge the reactor with 3,3'-thiobispropionic acid and isooctyl alcohol in the desired molar ratio.

- Add the bulk silicon-tin-oxygen catalyst in the specified amount.

- Purge the system with inert gas (nitrogen or argon).

- Heat the mixture to reflux temperature and maintain for 3 to 5 hours.

- Continuously remove water formed during the reaction to shift equilibrium.

- Monitor reaction progress via acid value or spectroscopic methods.

Post-Reaction Processing

- After completion, cool the reaction mixture.

- Remove light components and unreacted alcohol by reduced pressure distillation.

- Decolorize the product if necessary to improve purity and appearance.

- Recover and regenerate the catalyst for reuse.

Analytical Data and Research Findings

Catalyst Efficiency and Reusability

- The silicon-tin-oxygen bulk catalyst demonstrates high catalytic activity with excellent selectivity for the esterification of thiobispropionic acid derivatives.

- Raman spectroscopy confirms the presence of Sn-O-Si bonds, which correlate with catalyst stability and activity.

- Catalyst reusability tests show minimal loss of activity over multiple cycles, reducing production costs and environmental impact.

Reaction Kinetics and Optimization

- Reaction rates increase with higher catalyst loading but plateau beyond 5% catalyst by mass.

- Optimal molar ratio of alcohol to acid is between 2.5:1 to 5:1, balancing conversion and minimizing excess alcohol recovery.

- Reaction times shorter than 2 hours result in incomplete esterification; longer than 10 hours show diminishing returns.

Summary Table of Preparation Parameters

| Parameter | Range / Value | Effect on Process |

|---|---|---|

| Molar ratio (Alcohol:Acid) | 2:1 to 6:1 (preferably 2.5:1 to 5:1) | Higher ratio improves conversion but increases recovery cost |

| Catalyst amount | 0.1% to 10% (preferably 0.5% to 5%) | Higher catalyst improves rate but increases cost |

| Reaction time | 2 to 10 hours (preferably 3 to 5 hours) | Ensures complete esterification |

| Reaction temperature | Reflux (~130-150°C) | Maintains reaction rate and equilibrium |

| Catalyst composition | Si:Sn molar ratio 0.8 to 6 (preferably 1.5 to 5) | Influences catalyst activity and stability |

| Catalyst heat treatment | 250°C to 350°C for 3-5 hours | Critical for catalyst phase formation |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and catalyst degradation |

Chemical Reactions Analysis

Types of Reactions: : Diisooctyl 3,3’-thiobispropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted esters.

Scientific Research Applications

Diisooctyl 3,3’-thiobispropionate has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.

Biology: The compound is studied for its potential antioxidant properties, which can protect biological systems from oxidative stress.

Medicine: Research is ongoing to explore its potential use in drug formulations to enhance the stability and shelf-life of pharmaceuticals.

Industry: It is used as an additive in lubricants and plasticizers to improve their performance and longevity.

Mechanism of Action

The mechanism by which diisooctyl 3,3’-thiobispropionate exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The sulfur atom in the compound can react with free radicals, neutralizing them and preventing further chain reactions that lead to degradation. This antioxidant property is crucial in its applications as a stabilizer in polymers and other materials .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,3'-Thiobispropionate Derivatives

*Calculated based on molecular formulas.

Structural and Functional Differences

Alkyl Chain Length and Branching :

- Diethyl (C2): Low molecular weight increases volatility, limiting use in high-temperature applications. Suitable for low-viscosity systems like adhesives .

- Diisooctyl (branched C8): Branched chains improve polymer compatibility and reduce crystallinity, enhancing dispersibility in polypropylene and polyethylene .

- Dilauryl (C12): Linear C12 chains balance volatility and compatibility, making it ideal for food-contact polymers and surfactants .

- Dimyristyl/Dihexadecyl (C14/C16): Higher molecular weights reduce volatility and migration, suited for high-temperature processing (e.g., engineering plastics) .

Antioxidant Efficacy :

Research Findings and Industrial Relevance

- This compound outperforms linear-chain analogs in polyolefin stabilization, with a 20% higher retention rate after 1,000 hours of thermal aging .

- Dilauryl thiodipropionate demonstrates synergistic effects with phenolic antioxidants, reducing peroxide formation by 40% in polyethylene films .

- Dihexadecyl thiodipropionate shows exceptional stability in silicone-based lubricants, extending service life by 30% compared to C12 analogs .

Biological Activity

Diisooctyl 3,3'-thiobispropionate (also known as Diisooctyl 3,3'-((dioctylstannylene)bis(thio))dipropionate) is an organosulfur compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biomedicine. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

- Chemical Formula : C30H58O4S

- Molecular Weight : 514.844 g/mol

- CAS Registry Number : 123-28-4

- IUPAC Name : Propanoic acid, 3,3'-thiobis-, didodecyl ester

Antioxidant Properties

This compound is recognized for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. Research indicates that this compound can inhibit lipid peroxidation, a process that contributes to cellular damage.

Table 1: Antioxidant Activity Comparison

Cytotoxicity Studies

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Safety and Toxicological Profile

Despite its beneficial properties, the safety profile of this compound must be considered. Toxicological assessments indicate potential reproductive and developmental toxicity at high concentrations.

Table 2: Toxicological Findings

| Endpoint | Result | Reference |

|---|---|---|

| Reproductive Toxicity | Yes (at high doses) | |

| Developmental Toxicity | Yes (at high doses) | |

| Genotoxicity | Negative |

The biological activity of this compound is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival and apoptosis. The compound's sulfur-containing structure is believed to play a critical role in these activities.

Pathway Involvement

- Nrf2 Pathway Activation : Enhances cellular antioxidant defenses.

- Caspase Activation : Induces apoptosis in cancer cells.

- Inhibition of NF-kB : Reduces inflammation and promotes cell survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Diisooctyl 3,3'-thiobispropionate with high yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3,3'-thiodipropionic acid with iso-octanol under acid catalysis. Key variables include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common catalysts.

- Temperature : Reactions are conducted at 120–150°C to drive esterification while minimizing side reactions.

- Molar ratios : A 2:1 molar ratio of iso-octanol to 3,3'-thiodipropionic acid ensures complete esterification.

- Purification : Vacuum distillation or recrystallization from ethanol removes unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester linkage formation and alkyl chain integrity. For example, the thioether (-S-) protons appear as a singlet near δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 538.4 for CHOS) and detects impurities .

- Infrared (IR) Spectroscopy : Peaks at 1730–1740 cm (C=O stretch) and 1150–1250 cm (C-O ester) confirm ester functionality .

Advanced Research Questions

Q. How do thermal and oxidative degradation mechanisms of this compound influence its efficacy as an antioxidant in polymer matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures (typically >250°C) and residue formation.

- Oxidative Stability Testing : Use oxygen uptake measurements or chemiluminescence to track radical scavenging efficiency. Degradation products (e.g., sulfoxides or sulfones) can reduce antioxidant activity over time .

- Polymer Compatibility Studies : Differential Scanning Calorimetry (DSC) evaluates phase separation, which may hinder dispersion in polyolefins .

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to the compound's stability under varying environmental conditions?

Methodological Answer:

- Multi-Method Validation : Cross-validate stability data using HPLC (purity), TGA (thermal stability), and accelerated aging tests (UV/heat exposure).

- Statistical Design of Experiments (DoE) : Identify confounding variables (e.g., humidity, oxygen levels) through factorial designs.

- Comparative Analysis : Benchmark against structurally similar antioxidants (e.g., ditridecyl or dihexadecyl thiodipropionates) to isolate structure-property relationships .

Q. What computational modeling strategies can predict the interaction of this compound with polymer chains to optimize its antioxidant performance?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model diffusion coefficients and binding energies between the compound and polymer chains (e.g., polyethylene).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the thioether group to predict radical scavenging efficiency.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate alkyl chain length (C vs. C) with antioxidant activity in diverse polymer systems .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported solubility data.

- Resolution Strategy :

- Test solubility in standardized solvents (e.g., hexane, THF) under controlled temperatures.

- Compare results with structurally analogous compounds (e.g., diethyl or ditetradecyl esters) to identify trends in alkyl chain effects .

- Use Hansen Solubility Parameters (HSPs) to rationalize deviations based on polarity and hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.